Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate
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Overview
Description
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate is a complex organic compound primarily used as a reactive dye. This compound belongs to the class of sulfoxyethyl/vinylsulfonylphenyldiazenylnaphthalene-functionalized reactive azo dyes . These dyes are known for their vibrant colors and are widely used in the textile industry for dyeing fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate involves several steps:
Diazotization: The process begins with the diazotization of 2-methoxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are optimized to ensure high yield and purity. The final product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility in water, allowing it to interact with different molecular targets. The azo bond in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the dye is required .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulfonate: Another reactive azo dye with similar properties.
Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate: A compound with similar functional groups and applications.
Uniqueness
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate is unique due to its specific combination of functional groups, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly useful in applications requiring controlled release.
Properties
CAS No. |
28316-43-0 |
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Molecular Formula |
C23H20N3Na3O14S3 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
trisodium;4-[[5-hydroxy-6-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C23H23N3O14S3.3Na/c1-39-18-5-3-15(41(31,32)9-8-40-43(36,37)38)12-17(18)25-26-22-19(42(33,34)35)11-13-10-14(2-4-16(13)23(22)30)24-20(27)6-7-21(28)29;;;/h2-5,10-12,30H,6-9H2,1H3,(H,24,27)(H,28,29)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
AWLFRWQWZLKXRL-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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